硼酸锂

描述

Lithium borate, also known as lithium tetraborate, is the lithium salt of boric acid, a weak, monobasic Lewis acid of boron . It is often used in spectrometry as a fusion flux for sample preparation .

Synthesis Analysis

Lithium borate can be synthesized using lithium carbonate, oxalic acid, and boric acid as low-cost starting materials . The synthesis process involves fewer processing steps and is carried out under a protective atmosphere . Another method involves the thermal decomposition of lithium nitrate and boric acid aerosols droplets atomized in an ultrasonic nebulizer under air atmosphere .Molecular Structure Analysis

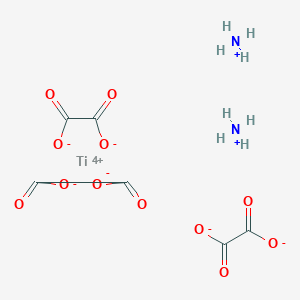

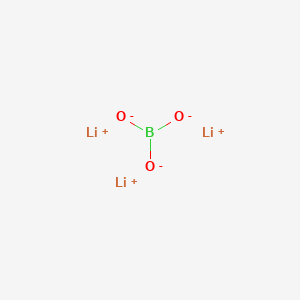

The structure of lithium borate consists of a polymeric borate backbone . The Li+ centers are bound to four and five oxygen ligands. Boron centers are trigonal and tetrahedral .Chemical Reactions Analysis

Lithium borate is known to exhibit lower recovery of elements hosted by resistate minerals . Fusion using a lithium–borate flux is often used as an alternative to direct acid digests as it is generally considered to provide a more complete decomposition .Physical And Chemical Properties Analysis

Lithium borate glasses are useful for medical and energy storage, nonlinear optics, and conversion devices . The presence of higher valence levels of transition metals in glass decreases the overall conductivity of the glasses because of localized effects due to their higher charges and masses .科学研究应用

热释光剂量测定:硼酸锂在剂量测定中被使用,特别是在掺杂过渡金属如镝的玻璃形式中。由于其结构和行为特性(Godwin et al., 2023),这种材料有助于测量和记录辐射暴露。

医用剂量测定:通过燃烧法合成的硼酸锂纳米荧光体已被发现对医用剂量测定有效,使用热释光技术。它显示出在高剂量γ辐射测量中的潜力(Singh, Chopra, & Lochab, 2011)。

电化学性能:氧化草酸锂硼酸盐(LiBOB)已被研究用于稳定电池中高压阴极-电解质界面。它在高温下表现出增强的性能,并有助于了解添加剂对电解质分解的影响(Ha et al., 2013)。

资源潜力:在土耳其,已确定某些盆地和湖泊中的硼酸锂矿床具有潜在的锂资源。这项研究突显了锂在现代技术中的战略重要性以及与硼酸盐矿床的关系(Helvaci, Mordoğan, Çolak, & Gündoğan, 2004)。

电池电解质:氟氧化草酸锂硼酸盐(LiFOB)已被研究用于增强锂离子电池的电化学性能,特别是用于高压应用(Lee et al., 2014)。

电池中的热稳定性:LiDFOB也用于改善锂离子电池中电解质的热稳定性,有助于更好地保持容量和形成固体电解质界面(SEI)(Xu et al., 2011)。

阴极电解质添加剂:在锂离子电池中使用LiBOB作为氧化添加剂有助于防止阴极表面的电解质分解,提高循环稳定性和速率能力(Lee et al., 2014)。

电解质开发:对LiBOB开发适当的电解质的研究,如基于戊二醇的溶液,显示出高氧化电位和良好的导电性,有利于锂离子电池(Li et al., 2012)。

锂离子电池中的电解质稳定性:螯合硼酸盐络合物,包括LiBOB,已被研究作为锂离子电池中电解质组分的潜力,重点关注它们的电化学稳定性(Kaymaksiz et al., 2013)。

电解质膜的分析:已调查了LiBOB在形成锂离子电池电极上的固体电解质界面膜中的作用,提供了关于这些膜的化学性质及其对电池性能的影响的见解(Li et al., 2012)。

作用机制

Lithium borate forms a dense boron-containing polymer as a solid electrolyte interlayer in lithium-ion batteries (LIBs), isolating the electrode material from the electrolyte and preventing side reactions . The preferential reduction and oxidation decomposition of DFOB- leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the Li anode and NCM85 cathode .

安全和危害

未来方向

The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, affecting key battery performance metrics . The development of efficient electrolyte additives to mitigate the performance degradation during long-term cycling of high-energy density lithium||nickel-rich (Li||Ni-rich) batteries remains a significant challenge .

属性

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium borate | |

CAS RN |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。